Fmoc-Leu-Bt

Descripción general

Descripción

Métodos De Preparación

The synthesis of Fmoc-Leu-Bt typically involves the reaction of Fmoc-Leu-OH with benzotriazole in the presence of a coupling reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified by recrystallization or chromatography .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Mechanochemical Conditions

Mechanochemical conditions, such as vibrational ball milling (VBM) and planetary ball milling (PBM), can influence the yield of reactions involving Fmoc-Leu-Bt . For instance, in the synthesis of Fmoc-Leu-Phe-OtBu, planetary milling resulted in a slightly better yield compared to vibrational ball milling, possibly due to different mechanical stress and higher stress frequency .

Use as a Reactant

Fmoc-Leu-OH can be used as a reactant to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts . Fmoc-protected amino acids are incorporated following standard protocols of Fmoc solid-phase peptide synthesis .

Formation and Deprotection

The fluorenylmethoxycarbonyl protecting group is popular for its stability toward acids and hydrolysis and its selective removal by weak bases, such as piperidine, without affecting most other protecting groups or sensitive functional groups . Fmoc protection is especially advantageous in solid-phase peptide synthesis, where its compatibility with other reagents and ease of removal streamline synthesis workflows .

Potential Side Reactions

During milling under liquid-assisted grinding (LAG) conditions, Fmoc-deprotection can occur . Incomplete coupling between the first Fmoc-amino acid and resin can lead to the formation of byproducts .

Aplicaciones Científicas De Investigación

Peptide Synthesis

The primary application of Fmoc-Leu-Bt is in peptide synthesis, particularly through SPPS. The Fmoc group allows for selective coupling with subsequent amino acids, while the benzotriazole component facilitates efficient peptide bond formation. This dual functionality minimizes side reactions and enhances yield during synthesis .

Case Study: Synthesis of Dipeptides

Research has demonstrated that this compound can be effectively used to synthesize dipeptides like Fmoc-Leu-Phe-NH2 with high yields. Comparative studies indicate that the efficiency of peptide bond formation is significantly influenced by the nature of the protecting groups and the order of amino acid residues .

| Dipeptide | Yield (%) | Comments |

|---|---|---|

| Fmoc-Leu-Phe-NH2 | 95% | High efficiency observed with this compound |

| Fmoc-Phe-Leu-NH2 | 81% | Lower yield compared to switched sequence |

Drug Discovery and Development

This compound plays a crucial role in drug discovery, particularly in developing peptide-based therapeutics. Peptides synthesized using this compound exhibit unique properties such as high target specificity and diverse functionalities, making them attractive candidates for treating various diseases .

Case Study: Peptide-Based Therapeutics

In a study focusing on LAT1-dependent cellular processes, researchers utilized this compound to create peptides that inhibit cancer cell proliferation. The incorporation of leucine into these peptides enhanced their biological activity, demonstrating the potential of this compound in therapeutic applications targeting cancer metabolism .

Biochemical Research

Beyond drug development, this compound is instrumental in biochemical research for studying protein-protein interactions and enzyme activities. By synthesizing specific peptide sequences containing L-leucine, researchers can investigate their interactions with other biomolecules.

Case Study: Protein Interaction Studies

Studies utilizing solid-state nuclear magnetic resonance have analyzed the dynamics of methyl groups in peptides synthesized with this compound. These investigations provide insights into how leucine residues affect protein structure and function, further emphasizing the significance of this compound in understanding biochemical mechanisms .

Material Science

Recent advancements have explored the use of this compound in creating advanced materials such as hydrogels and organogels through self-assembly processes. These materials exhibit interesting properties like self-healing capabilities and can be functionalized for various applications .

Case Study: Supramolecular Hydrogels

Research on supramolecular hydrogels formed from Fmoc-protected amino acids indicates their potential use in biomedical applications due to their biocompatibility and ability to form reversible networks. These hydrogels can be tailored for specific functionalities depending on the desired application .

Mecanismo De Acción

The mechanism of action of Fmoc-Leu-Bt involves its use as a protecting group in peptide synthesis. The Fmoc group protects the amino group of leucine, preventing unwanted side reactions during peptide bond formation. The benzotriazole group acts as a leaving group, facilitating the coupling reaction .

Comparación Con Compuestos Similares

Fmoc-Leu-Bt is similar to other Fmoc-protected amino acids, such as Fmoc-Gly-Bt and Fmoc-Ala-Bt. this compound is unique in its ability to form stable peptide bonds with minimal side reactions. Other similar compounds include:

Fmoc-Gly-Bt: Used in the synthesis of glycine-containing peptides.

Fmoc-Ala-Bt: Used in the synthesis of alanine-containing peptides.

Alloc-Bt: An alternative protecting group used in peptide synthesis.

This compound’s stability and ease of removal make it a preferred choice in many peptide synthesis applications .

Actividad Biológica

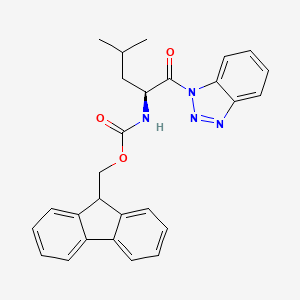

Fmoc-Leu-Bt (Fluorenylmethyloxycarbonyl-leucine-benzotriazole) is a derivative of leucine that has garnered attention in peptide synthesis and biological activity studies. This article explores its biological functions, synthesis methods, and potential applications based on diverse research findings.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino acid leucine, along with a benzotriazole moiety. The compound's molecular formula is with a molecular weight of approximately 454.52 g/mol . Its structure allows it to participate in various chemical reactions, particularly in solid-phase peptide synthesis (SPPS).

Synthesis and Mechanism

The synthesis of this compound typically involves the reaction of Fmoc-Leu with benzotriazole derivatives. This process can yield high efficiency in forming dipeptides when coupled with other amino acid derivatives . The mechanism involves the activation of the carboxyl group of the amino acid, facilitating nucleophilic attacks that lead to peptide bond formation.

Table 1: Synthesis Yield of Dipeptides Using this compound

| Reaction Components | Product | Yield (%) |

|---|---|---|

| This compound + H-Phe-NH2 | Fmoc-Leu-Phe-NH2 | 95 |

| This compound + H-Ser(tBu)-OtBu | Fmoc-Leu-Ser-OtBu | 81 |

| This compound + H-Ala-OMe | Fmoc-Leu-Ala-OMe | 77 |

Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit significant antimicrobial activity. The incorporation of leucine in peptide structures enhances their ability to disrupt bacterial membranes, making them effective against various pathogens . The structure-activity relationship (SAR) studies suggest that the hydrophobic nature of leucine contributes to the peptides' membrane-disrupting properties .

Case Studies

- Antimicrobial Peptide Development : A study focused on designing peptides that target β-lactamases using derivatives like this compound showed promising results in inhibiting drug-resistant bacterial strains. The peptides demonstrated a synergistic effect when combined with β-lactam antibiotics, reducing resistance levels significantly .

- Peptide Synthesis Efficiency : Another investigation highlighted the efficiency of using this compound in synthesizing dipeptides through microwave-assisted techniques, achieving high yields and maintaining structural integrity during reactions .

Applications in Drug Development

The biological activities of peptides derived from this compound suggest potential applications in developing new antimicrobial agents and therapeutic peptides targeting specific diseases. The ability to modify peptide sequences using this compound allows for tailored approaches in drug design, enhancing efficacy and reducing side effects.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFTXRDNFPCOSI-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647340 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072840-99-3 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.